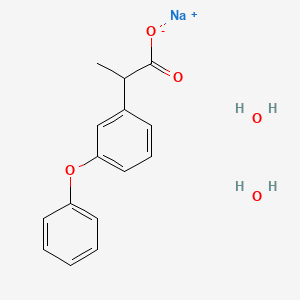
Fenoprofen Sodium Salt Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoprofen Sodium Salt Dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is commonly prescribed for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . The compound is a sodium salt form of fenoprofen, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoprofen Sodium Salt Dihydrate can be synthesized from fenoprofen through a neutralization reaction with sodium hydroxide. The process involves dissolving fenoprofen in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The reaction mixture is stirred until complete dissolution and then evaporated to obtain the sodium salt. The dihydrate form is achieved by crystallizing the product from water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration. The final product is dried under controlled conditions to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Fenoprofen Sodium Salt Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring in fenoprofen can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the phenyl ring can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carboxyl group results in the formation of alcohol derivatives.
Substitution: Electrophilic substitution can yield halogenated or nitrated derivatives.
Scientific Research Applications
Fenoprofen Sodium Salt Dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID interactions and stability.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its therapeutic effects in pain management and inflammation reduction.
Mechanism of Action
Fenoprofen Sodium Salt Dihydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Fenoprofen Sodium Salt Dihydrate is unique due to its specific solubility and bioavailability characteristics, which are enhanced by the sodium salt form. This makes it particularly effective in certain formulations and therapeutic applications .
Properties
Molecular Formula |
C15H17NaO5 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
sodium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H14O3.Na.2H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2-11H,1H3,(H,16,17);;2*1H2/q;+1;;/p-1 |
InChI Key |
LHWXOAMTUPTVRZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















